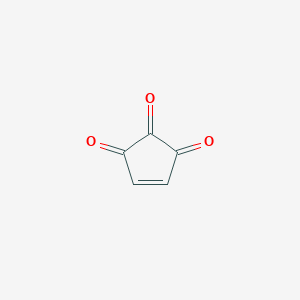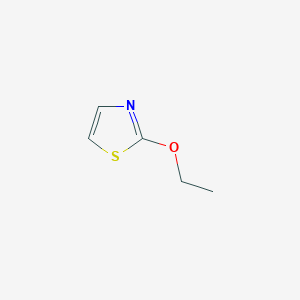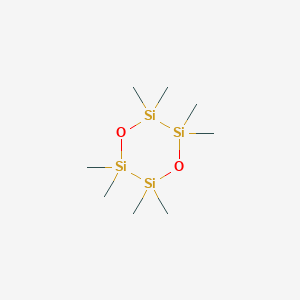
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-dioxatetrasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-dioxatetrasilinane, commonly known as OMTS, is a cyclic siloxane compound that has gained attention in scientific research due to its unique properties and potential applications. OMTS is a colorless liquid with a molecular formula of C₈H₂₀O₂Si₄ and a molecular weight of 296.6 g/mol.
Wirkmechanismus
OMTS is a cyclic siloxane compound that can undergo hydrolysis to form silanols. Silanols can then form hydrogen bonds with other silanols or with other functional groups, leading to the formation of a network structure. This network structure gives OMTS its unique properties such as thermal stability and hydrophobicity.
Biochemische Und Physiologische Effekte
OMTS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that OMTS is not toxic to cells and does not induce cytotoxicity or genotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
OMTS has several advantages for use in lab experiments. It is a stable and easily handled liquid, making it easy to use in various experiments. OMTS is also highly pure, allowing for accurate and reproducible results. However, OMTS is relatively expensive and may not be suitable for experiments with a limited budget.
Zukünftige Richtungen
There are several potential future directions for research on OMTS. One area of interest is the use of OMTS as a precursor for the synthesis of silica-based materials with unique properties. Another area of interest is the use of OMTS as a surfactant in various applications such as oil recovery and drug delivery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of OMTS.
Synthesemethoden
OMTS can be synthesized through a ring-opening reaction of 1,3-dioxane-5,5-dimethyl-2,4-dioxasilinane with hexamethyldisiloxane in the presence of a Lewis acid catalyst. This method yields a high purity product with a yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
OMTS has been studied for its potential applications in various fields of science. In the field of materials science, OMTS has been used as a precursor for the synthesis of silica-based materials such as mesoporous silica and silica nanoparticles. OMTS has also been studied for its potential use as a lubricant and a surfactant.
Eigenschaften
CAS-Nummer |
17865-73-5 |
|---|---|
Produktname |
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-dioxatetrasilinane |
Molekularformel |
C8H24O2Si4 |
Molekulargewicht |
264.62 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octamethyl-1,4,2,3,5,6-dioxatetrasilinane |
InChI |
InChI=1S/C8H24O2Si4/c1-11(2)9-13(5,6)14(7,8)10-12(11,3)4/h1-8H3 |
InChI-Schlüssel |
KSZFBXOYNRHXCD-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si]([Si](O[Si]1(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si]([Si](O[Si]1(C)C)(C)C)(C)C)C |
Piktogramme |
Flammable |
Synonyme |
OCTAMETHYL-1 4-DIOXA-2 3 5 6-TETRASILA-& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
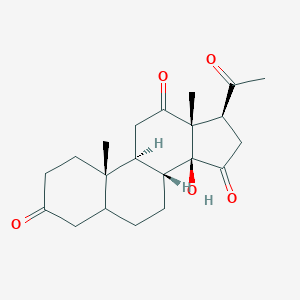
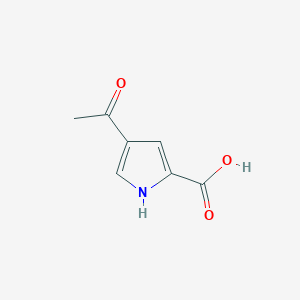
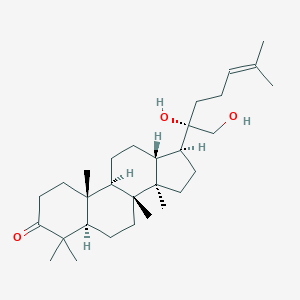
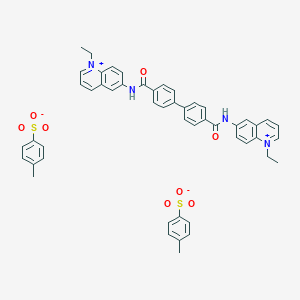
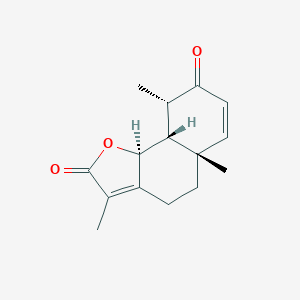
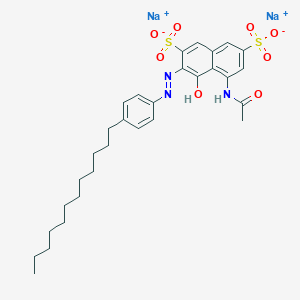
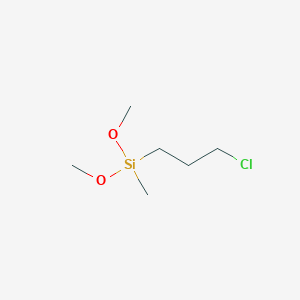
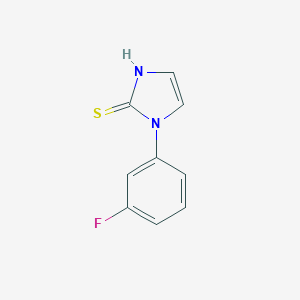
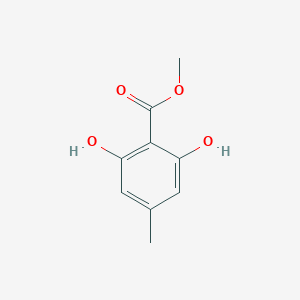
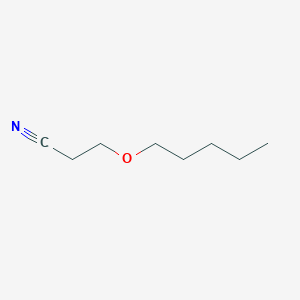
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
